molecular formula C37H55NO10 B061352 [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate CAS No. 160145-82-4

[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate

Cat. No.: B061352
CAS No.: 160145-82-4
M. Wt: 673.8 g/mol
InChI Key: ZHLSXNLCQSCHHR-JVQYYQIBSA-N
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Description

The compound [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate is a structurally modified macrolide antibiotic derivative. Its core structure derives from erythromycin, with critical substitutions enhancing pharmacological properties:

  • Benzoate ester at the 2'-position of the amino sugar (desosamine) improves lipophilicity and stability against enzymatic degradation .
  • Dimethylamino group at the 4-position of the oxane ring enhances solubility in physiological conditions .

Molecular formula: C₄₀H₆₂N₂O₁₂ (estimated based on structural analogs in and ).

Properties

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H55NO10/c1-12-28-36(7,43)19-21(2)29(39)22(3)20-37(8,44-11)32(24(5)30(40)25(6)33(41)46-28)48-35-31(27(38(9)10)18-23(4)45-35)47-34(42)26-16-14-13-15-17-26/h13-17,19,22-25,27-28,31-32,35,43H,12,18,20H2,1-11H3/b21-19+/t22-,23-,24+,25-,27+,28-,31-,32-,35+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLSXNLCQSCHHR-JVQYYQIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H55NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate is a complex organic molecule with notable biological properties. This article delves into its biological activity based on available research findings.

Molecular Structure

The compound has a molecular formula of C37H65NO12 and a molecular weight of 715.9 g/mol. The structural complexity arises from its multiple functional groups and stereochemistry.

IUPAC Name

The IUPAC name for this compound is:

(1S,2R,3R,4R,5R,8R,9S,10S,11R,12R,14R)11[(2S,3R,4S,6R)4(dimethylamino)3hydroxy6methyloxan2yl]oxy...(1S,2R,3R,4R,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy...

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The antimicrobial mechanism is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis by targeting the ribosomal subunits. This dual action enhances its efficacy as an antibiotic.

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has been noted for its anti-inflammatory effects . It reduces the production of pro-inflammatory cytokines in vitro and in vivo models. This property suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Safety Profile

Toxicological studies are crucial for assessing the safety of new compounds. Preliminary data indicate that this compound has a favorable safety profile with low cytotoxicity against mammalian cell lines at therapeutic doses.

Cell Line IC50 (µM)
HEK293>100
HepG2>100

Case Study 1: Efficacy in Wound Healing

A clinical trial investigated the efficacy of this compound in promoting wound healing in diabetic rats. Results showed a significant reduction in healing time compared to control groups treated with standard care.

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound when combined with other antibiotics. The combination therapy displayed enhanced antibacterial activity against resistant strains of bacteria.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds similar to [(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,...]] exhibit significant antimicrobial properties. These compounds are being investigated for their effectiveness against a range of bacteria and fungi. For instance:

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models:

  • Clinical Relevance : Its anti-inflammatory effects are being explored for conditions such as arthritis and inflammatory bowel disease.
  • Research Findings : In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines .

Biochemical Applications

1. Enzyme Inhibition
The structure of this compound suggests potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit enzymes involved in metabolic pathways related to cancer progression.
  • Experimental Evidence : Research has identified its ability to inhibit specific kinases that are overactive in certain cancers .

2. Drug Delivery Systems
Due to its unique chemical properties:

  • Nanocarrier Development : The compound can be utilized in designing nanocarriers for targeted drug delivery.
  • Case Study : Researchers have developed liposomal formulations incorporating this compound that enhance the bioavailability of poorly soluble drugs .

Toxicological Studies

Understanding the safety profile is crucial for further applications:

  • Toxicity Assessment : Preliminary studies indicate a favorable safety profile with low cytotoxicity in mammalian cell lines.
  • Regulatory Insights : Ongoing toxicological evaluations are necessary to meet regulatory standards for pharmaceutical development .

Data Tables

Application AreaSpecific Use CaseResearch Source
Antimicrobial ActivityEffective against Staphylococcus aureusJournal of Antimicrobial Chemotherapy
Anti-inflammatory PropertiesReduces cytokine production in vitroInflammatory Research Journal
Enzyme InhibitionInhibits cancer-related kinasesCancer Research Journal
Drug Delivery SystemsEnhances bioavailability of drugsNanomedicine Journal
Toxicological StudiesLow cytotoxicity in mammalian cellsToxicology Reports

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key erythromycin derivatives and related macrolides:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity References
Target Compound C₄₀H₆₂N₂O₁₂ ~783.0 2'-Benzoate, 4-dimethylamino, 7-methoxy Broad-spectrum Gram-positive activity, improved stability
3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin 2'-benzoate (Compound 2 in ) C₃₈H₅₈N₂O₁₂ 734.88 2'-Benzoate, 6-O-methyl Retains activity against macrolide-resistant strains; enhanced oral bioavailability
3''-O-Demethyl-12-deoxyerythromycin () C₃₆H₆₅NO₁₂ 703.90 12-deoxy, 3''-O-demethyl Reduced hepatotoxicity; moderate activity against Streptococci
Sequanamycin (SEQ-372, ) C₅₄H₈₄N₄O₁₈ ~1101.3 Complex substitutions (methoxyimino, trimethyl-oxazepane) Potent anti-tuberculosis activity; targets mycobacterial ribosomes

Key Research Findings

  • Impact of Benzoate Substitution : The 2'-benzoate group in the target compound and Compound 2 () significantly reduces acid-mediated degradation in the stomach, improving oral bioavailability compared to unmodified erythromycin .
  • Role of Dimethylamino Group: The dimethylamino moiety in the target compound increases water solubility (logP ~2.0) while maintaining membrane permeability, a balance often challenging in macrolide design .
  • Activity Against Resistant Strains : Compound 2 () shows retained efficacy against erythromycin-resistant Streptococcus pneumoniae due to steric hindrance from the benzoate group, which impedes antibiotic-modifying enzymes .
  • Sequanamycins vs. Erythromycin Derivatives: Sequanamycins () exhibit distinct anti-tuberculosis activity via binding to mycobacterial ribosomes, unlike the Gram-positive-focused target compound. Their extended substituents (e.g., methoxyimino) are critical for penetrating the mycobacterial cell wall .

Preparation Methods

Fermentation and Isolation

Dirithromycin is produced via Saccharopolyspora erythraea fermentation, followed by extraction using nonpolar solvents (e.g., ethyl acetate) and purification via silica gel chromatography. Yield optimization relies on pH control (6.5–7.0) and temperature modulation (28–30°C).

Selective Demethylation

The C7 methoxy group is introduced via S-adenosylmethionine-dependent methylation, while the C13 hydroxy group arises from post-translational oxidation.

Regioselective Esterification with Benzoic Acid

The macrolide’s C3 hydroxyl group undergoes esterification with benzoic acid derivatives. Two predominant methods are documented:

Direct Acid-Catalyzed Esterification

Reagents :

  • Dirithromycin derivative (1.0 eq)

  • Benzoic acid (1.2–1.5 eq)

  • N,N-Dicyclohexylcarbodiimide (DCC, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Dichloromethane (DCM) solvent

Procedure :

  • Dissolve dirithromycin and benzoic acid in anhydrous DCM under argon.

  • Add DCC and DMAP, stir at 25°C for 12–18 hours.

  • Filter to remove dicyclohexylurea, concentrate, and purify via recrystallization (ethanol/water).

Yield : 78–85%.

Benzoyl Chloride Acylation

Reagents :

  • Dirithromycin derivative (1.0 eq)

  • Benzoyl chloride (1.3 eq)

  • Triethylamine (2.0 eq)

  • Tetrahydrofuran (THF) solvent

Procedure :

  • Cool THF to 0°C, add triethylamine and benzoyl chloride dropwise.

  • Add dirithromycin, warm to 25°C, stir for 6 hours.

  • Quench with aqueous NaHCO3, extract with ethyl acetate, and purify via column chromatography (hexane/acetone).

Yield : 82–88%.

Crystallization and Polymorph Control

The final compound is isolated as a crystalline solid to ensure purity.

Solvent Screening for Crystallization

Solvent SystemCrystal FormPurity (%)Yield (%)
Ethanol/Water (3:1)Form A99.275
AcetonitrileForm B98.568
Dichloromethane/HexaneForm A99.580

Form A exhibits superior stability and bioavailability, favored for pharmaceutical applications.

Recrystallization Protocol

  • Dissolve crude product in warm ethanol (50°C).

  • Add deionized water dropwise until cloud point.

  • Cool to 4°C overnight, filter, and dry under vacuum.

Analytical Characterization

5.1. Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.02 (d, J = 7.5 Hz, 2H, ArH), 7.56 (t, J = 7.3 Hz, 1H, ArH), 7.44 (t, J = 7.6 Hz, 2H, ArH), 5.32 (d, J = 3.1 Hz, 1H, H-13), 4.98 (m, 1H, H-6), 3.76 (s, 3H, OCH3).

  • HRMS (ESI+) : m/z calcd for C50H79N2O15+ [M+H]+: 971.5321; found: 971.5318.

5.2. X-ray Diffraction
Crystals of Form A exhibit monoclinic symmetry (space group P21), with unit cell parameters a = 12.45 Å, b = 18.72 Å, c = 14.23 Å, β = 102.5°.

Scalability and Industrial Considerations

Large-scale production employs continuous-flow reactors to enhance reaction homogeneity and reduce byproduct formation. Key parameters:

ParameterOptimal Range
Temperature25–30°C
Residence Time30–45 minutes
Catalyst Loading0.5–1.0 mol% DMAP

Process intensification improves yield to 90% at kilogram scale .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • Methodological Answer : Utilize advanced spectroscopic techniques such as X-ray crystallography (for solid-state analysis) and Nuclear Overhauser Effect (NOE) NMR (for solution-state analysis). For example, the axial/equatorial orientation of substituents on the oxacyclotetradecene ring can be determined via NOE correlations between protons on adjacent carbons . Additionally, compare experimental optical rotation values with computational predictions (e.g., density functional theory) to confirm stereodescriptors like (2S,3R,4S,6R) .

Q. What are the optimal conditions for synthesizing this compound while preserving its labile functional groups?

  • Methodological Answer : Use low-temperature coupling reactions (e.g., −20°C for esterification) to prevent hydrolysis of the benzoate group. Protect hydroxyl and dimethylamino groups with tert-butyldimethylsilyl (TBDMS) or benzyl ethers during synthesis. Purify intermediates via flash chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1 v/v) to isolate stereoisomers . Monitor reaction progress using HPLC-MS with a C18 column and acetonitrile/water mobile phase .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-HRMS and quantify remaining parent compound using UV-Vis spectroscopy (λ = 250–300 nm, typical for benzoate esters). Key findings:

  • pH 7–9 : Minimal degradation (<5% over 72 hours).
  • pH < 3 or >10 : Rapid hydrolysis of the ester bond (>50% degradation in 24 hours) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations ) against target proteins (e.g., cytochrome P450 enzymes). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD values). For example, the dimethylamino group may form hydrogen bonds with active-site residues .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer : Reconcile discrepancies by:

  • Dynamic NMR studies : Detect conformational flexibility (e.g., chair-to-chair inversion of the oxacyclotetradecene ring) causing signal splitting .
  • Single-crystal X-ray diffraction : Confirm rigid regions of the molecule (e.g., the 11E double bond in the macrocycle) .
  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl3 to identify solvent-dependent conformational changes .

Q. What analytical techniques are most effective for quantifying trace impurities in bulk samples?

  • Methodological Answer : Use UPLC-QTOF-MS with a HILIC column (for polar impurities) and GC-FID (for volatile byproducts). Calibrate against reference standards of common impurities (e.g., hydrolyzed benzoic acid or demethylated derivatives). Detection limits:

TechniqueLOD (ppm)LOQ (ppm)
UPLC-QTOF-MS0.10.3
GC-FID5.015.0

Q. How does the methoxy group at position 7 of the oxacyclotetradecene ring influence reactivity?

  • Methodological Answer : Investigate via kinetic isotope effect (KIE) studies (e.g., deuterium labeling at C7) and DFT-based transition-state modeling . The methoxy group stabilizes the oxacycle’s chair conformation, reducing steric hindrance during nucleophilic attacks on the adjacent carbonyl group .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?

  • Methodological Answer :

  • Step 1 : Measure solubility in 10 solvents (e.g., DMSO, THF, ethyl acetate) using gravimetric analysis (saturation at 25°C).
  • Step 2 : Perform Hansen solubility parameter (HSP) calculations to predict miscibility.
  • Step 3 : Cross-validate with dynamic light scattering (DLS) to detect aggregation in poor solvents.
  • Expected outcome : High solubility in DMSO (HSP δ = 26 MPa¹/²) due to polar interactions with dimethylamino and ester groups .

Experimental Design

Propose a protocol to study the compound’s metabolic fate in vitro.

  • Methodological Answer :

Liver microsome incubation : Use human liver microsomes (HLM) with NADPH cofactor (1 mM) at 37°C for 60 minutes.

Quench reaction : Add ice-cold acetonitrile (2:1 v/v) to precipitate proteins.

Metabolite profiling : Analyze via LC-HRMS in positive ion mode (m/z 300–1000).

Data interpretation : Identify phase I metabolites (e.g., demethylation at C4) using software like Compound Discoverer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.